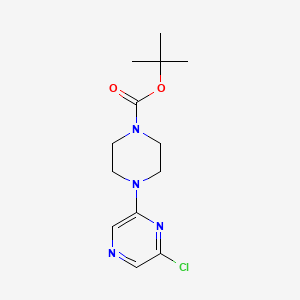

1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine, has been reported in several studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

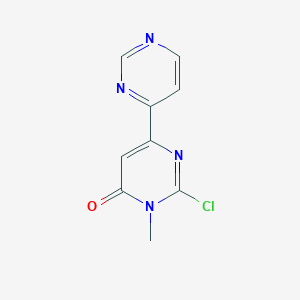

The molecular formula of 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine is C13H19ClN4O2, and its molecular weight is 298.77 g/mol.Chemical Reactions Analysis

1-Boc-piperazine, a related compound, has been reported to undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base). It also undergoes Buchwald-Hartwig coupling reactions with aryl halides .Applications De Recherche Scientifique

Asymmetric Hydrogenation in HIV Protease Inhibitor Synthesis

The asymmetric hydrogenation of tetrahydropyrazines, including derivatives of 1-N-Boc-piperazine, is critical in synthesizing intermediates for HIV protease inhibitors like indinavir. This process yields high enantiomeric purity, essential for the therapeutic effectiveness of such drugs (Rossen et al., 1995).

Improved Synthesis Techniques for Drug Modulators

Advancements in the synthesis of derivatives like 1-N-Boc-piperazine have led to more efficient production of drug modulators. For example, studies on nucleophilic displacements have improved the synthesis process of multidrug resistance modulators, enhancing their availability and potential therapeutic uses (Barnett et al., 2004).

Antibacterial and Antifungal Applications

Derivatives of N-Boc piperazine have shown moderate antibacterial and antifungal activities, broadening the potential applications of these compounds in treating various infections. Their effectiveness against multiple microorganisms points to their potential in developing new antimicrobial agents (Kulkarni et al., 2016).

Antimicrobial and Anticonvulsant Activities

The synthesis of new piperazine and triazolo-pyrazine derivatives, including structures related to 1-N-Boc-piperazine, has led to compounds with promising antimicrobial and anticonvulsant activities. These derivatives represent potential new treatments for bacterial infections and seizure disorders (Patil et al., 2021).

Synthesis and Characterization for Various Applications

The synthesis and characterization of various derivatives of 1-N-Boc-piperazine have been key in developing compounds for a range of applications. These include their use in anticonvulsant and antimicrobial agents, highlighting the versatility of this chemical structure in pharmaceutical research (Aytemir et al., 2010; Acharyulu et al., 2010).

Potential in Anti-Tubercular Agents

The design and synthesis of compounds related to 1-N-Boc-piperazine have shown significant activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents. This indicates the role of such compounds in addressing global health challenges like tuberculosis (Srinivasarao et al., 2020).

Mécanisme D'action

Target of Action

It is known that piperazine derivatives are often used in the synthesis of pharmaceuticals , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

Piperazine derivatives are known to undergo various reactions, such as Buchwald-Hartwig coupling reactions with aryl halides , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the broad use of piperazine derivatives in pharmaceuticals , it is likely that this compound could influence a variety of biochemical pathways.

Result of Action

Piperazine derivatives have been used in the synthesis of various pharmaceuticals , suggesting that they may have diverse effects at the molecular and cellular level.

Propriétés

IUPAC Name |

tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDKNKUNEVLULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592685 | |

| Record name | tert-Butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(6-chloropyrazin-2-YL)piperazine-1-carboxylate | |

CAS RN |

426829-52-9 | |

| Record name | tert-Butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)

![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)